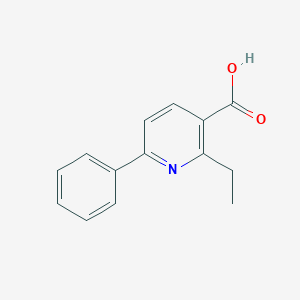
2-Ethyl-6-phenylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-phenylnicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives Nicotinic acids are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-phenylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored for its efficiency and scalability, although it requires careful management of by-products such as nitrous oxide.
化学反応の分析
Types of Reactions: 2-Ethyl-6-phenylnicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学的研究の応用
2-Ethyl-6-phenylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Ethyl-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to activate certain receptors, such as the niacin receptor, which plays a role in lipid metabolism and anti-inflammatory responses . The activation of these receptors can lead to downstream effects, including the modulation of gene expression and enzyme activity.
類似化合物との比較
Nicotinic Acid: The parent compound, known for its role as a vitamin (Vitamin B3) and its use in treating pellagra.
2-Methyl-6-phenylnicotinic Acid: A similar compound with a methyl group instead of an ethyl group at the 2-position.
6-Phenylpyridine-2-carboxylic Acid: Another derivative with a phenyl group at the 6-position but lacking the ethyl group.
Uniqueness: 2-Ethyl-6-phenylnicotinic acid is unique due to the presence of both the ethyl and phenyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-ethyl-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-2-12-11(14(16)17)8-9-13(15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17) |
InChIキー |
DLTLOOWNZMOCJG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
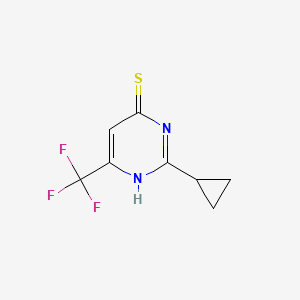
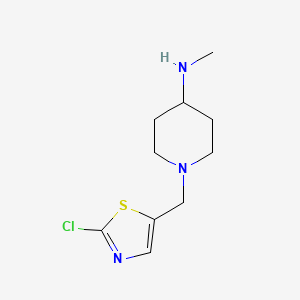
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
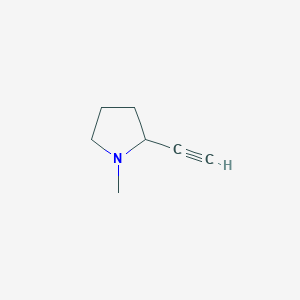
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
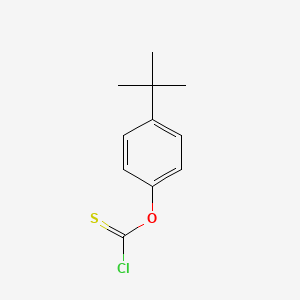

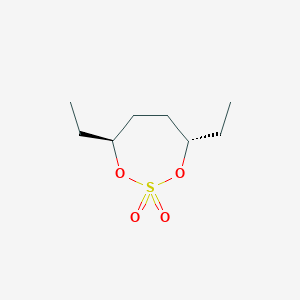

![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
